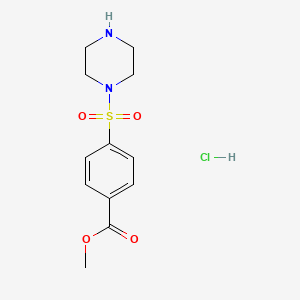

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-piperazin-1-ylsulfonylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S.ClH/c1-18-12(15)10-2-4-11(5-3-10)19(16,17)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCCJAMVFHNGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride typically involves the reaction of 4-(piperazin-1-ylsulfonyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Intermediate for Drug Synthesis

One of the primary applications of methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is as an intermediate in the synthesis of other pharmaceutical compounds. Notably, it is involved in the preparation of Imatinib mesylate, a well-known tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The compound serves as a crucial building block that facilitates the production of high-purity drug formulations essential for therapeutic use .

Antimicrobial and Antitumor Properties

Research indicates that compounds with similar structural characteristics to this compound exhibit significant biological activities. For example, derivatives containing piperazine and sulfonamide groups have been shown to possess antimicrobial and antitumor properties. Studies have documented their efficacy against various bacterial strains, suggesting a broad spectrum of activity that could be harnessed for therapeutic purposes .

Table 1: Biological Activities of Related Compounds

Structure-Activity Relationship Studies

Understanding Mechanisms of Action

Structure-activity relationship (SAR) studies are crucial for elucidating the mechanisms by which this compound and its analogs exert their biological effects. These studies help identify specific structural features that contribute to enhanced potency and selectivity against biological targets. For instance, modifications at the piperazine ring or sulfonamide group can significantly influence the compound's interaction with cellular pathways related to inflammation and cancer proliferation .

Case Study: SAR Analysis on Sulfamoyl Derivatives

A notable case study evaluated a series of sulfamoyl derivatives, including those related to this compound. The study found that specific substitutions on the benzene ring led to increased activation of NF-κB, a key regulator in immune responses, thereby enhancing the immunostimulatory properties of these compounds when tested in vitro .

Future Research Directions

Given its promising applications, future research should focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes for producing this compound with minimal impurities.

- Expanding Biological Testing : Conducting comprehensive biological assays to explore its potential in treating various diseases beyond cancer, such as neurodegenerative disorders.

- Formulation Development : Investigating formulation strategies that enhance the bioavailability and therapeutic efficacy of this compound when used in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected Compounds

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 240.73 g/mol

- IUPAC Name : Methyl 4-(piperazin-1-ylsulfonyl)benzoate

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies have demonstrated that the compound may induce apoptosis in cancer cell lines, particularly in breast cancer models. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cancer cell proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It has been suggested that the piperazine moiety can bind to various receptors, influencing their activity and downstream signaling pathways .

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 15.6 μg/mL | Disruption of cell membrane |

| Escherichia coli | 31.2 μg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 62.5 μg/mL | Membrane integrity disruption |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| MDA-MB-231 | 8 | Inhibition of proliferation |

Case Studies

-

Study on Antimicrobial Effects :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various piperazine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria with an MIC comparable to standard antibiotics . -

Investigation into Anti-inflammatory Properties :

Research conducted on inflammatory models showed that this compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent . -

Evaluation in Cancer Therapy :

A recent study tested the efficacy of this compound on breast cancer cell lines, revealing that it effectively induced apoptosis through mitochondrial pathways, highlighting its promise as a therapeutic candidate .

Q & A

Q. What are the established synthetic pathways for Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride?

The compound can be synthesized via sulfonylation of methyl 4-aminobenzoate with a piperazine derivative, followed by hydrochloric acid salt formation. Key steps include:

- Sulfonylation : React methyl 4-aminobenzoate with a piperazine sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide intermediate .

- Salt Formation : Treat the intermediate with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH) to isolate the product. Confirm purity via HPLC or NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Use - and -NMR to confirm the sulfonamide linkage (e.g., sulfonyl group protons at δ 3.0–3.5 ppm) and piperazine ring conformation. -NMR can detect the methyl ester (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.0 ppm) .

- IR Spectroscopy : Identify the sulfonyl S=O stretch (~1350 cm) and ester C=O stretch (~1700 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] peak) .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation; the compound may irritate mucous membranes (refer to SDS for analogous piperazine derivatives) .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the ester group. Desiccate to avoid moisture absorption .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

- Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. For ambiguous electron density (e.g., disordered piperazine rings), apply restraints or constraints to improve model accuracy .

- Validation : Cross-check with computational methods (e.g., density functional theory (DFT) for bond angles/lengths). Compare puckering parameters (e.g., Cremer-Pople coordinates for piperazine rings) to literature values .

Q. What strategies improve solubility for in vitro biological assays?

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize the piperazine ring’s conformational flexibility using molecular dynamics (MD) simulations .

- QSAR Analysis : Corporate Hammett constants for the sulfonyl group to predict electronic effects on receptor affinity .

Q. How to troubleshoot low yields in sulfonylation reactions?

- Optimization : Increase reaction time (24–48 hr) and monitor via TLC. Use a 10–20% molar excess of sulfonyl chloride to drive the reaction.

- Side Reactions : Quench unreacted reagents with aqueous NaHCO. If hydrolysis occurs, replace polar aprotic solvents (e.g., THF) with DCM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.